molecular formula C2H2N3Na B1356542 Sodium 1,2,4-triazole CAS No. 43177-42-0

Sodium 1,2,4-triazole

Cat. No. B1356542
CAS RN: 43177-42-0
M. Wt: 91.05 g/mol
InChI Key: NVMNEWNGLGACBB-UHFFFAOYSA-N
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Description

Sodium 1,2,4-triazole, also known as Sodium-1,2,4-triazolide, is a derivative of 1,2,4-triazole . It is an azole-based antimycotic agent that can be used to inhibit mold on unseasoned pine .


Synthesis Analysis

1,2,4-Triazoles can be prepared using the Einhorn–Brunner reaction or the Pellizzari reaction . Unsubstituted 1,2,4-triazole can be prepared from thiosemicarbazide by acylation with formic acid followed by cyclization of 1-formyl-3-thiosemicarbazide into 1,2,4-triazole-3 (5)-thiol .


Molecular Structure Analysis

1,2,4-Triazole is a planar molecule. The C-N and N-N distances fall into a narrow range of 136 - 132 picometers, consistent with the aromaticity .


Chemical Reactions Analysis

Triazole compounds, including 1,2,4-triazole, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The tandem aerobic oxidative coupling reaction might be the key of this reaction .


Physical And Chemical Properties Analysis

1,2,4-Triazole is a white to pale yellow crystalline solid with a weak, characteristic odor, soluble in water and alcohol . It melts at 120 °C and boils at 260 °C .

Scientific Research Applications

  • Potential Pharmacological Applications : Sodium 1,2,4-triazole derivatives have been studied for their potential pharmacological applications. For instance, Danilchenko (2017) analyzed serum biochemical parameters in rats treated with a sodium 1,2,4-triazole derivative, suggesting its potential as an antioxidant and immune-modulating agent (Danilchenko, 2017).

  • Kinetic Modeling in Chemical Reactions : Grénman et al. (2003) focused on the kinetics of a reaction involving a sodium salt of 1,2,4-triazole, highlighting its role in the solubility of compounds and impact on chemical reactions. This study is crucial for understanding the use of sodium 1,2,4-triazole in industrial applications (Grénman et al., 2003).

  • Synthesis of Bioactive Compounds : Gotsulya (2016) explored the synthesis and properties of 1,2,4-triazole salts, used in creating antibacterial and antifungal agents. This research underscores the versatility of sodium 1,2,4-triazole in synthesizing medically relevant compounds (Gotsulya, 2016).

  • Antimicrobial and Surface Activity : El-Sayed (2006) studied the synthesis of 1,2,4-triazole derivatives, demonstrating their antimicrobial activity and potential as surface active agents. This research points to the broad applications of sodium 1,2,4-triazole derivatives in various fields (El-Sayed, 2006).

  • Anticonvulsant Properties : Kavraiskyi et al. (2016) conducted a screening investigation of novel 1,2,4-triazole-3-thione derivatives, revealing their anticonvulsant activity. This study suggests the potential of sodium 1,2,4-triazole derivatives in developing new anticonvulsant drugs (Kavraiskyi et al., 2016).

  • ole, highlighting its application in materials science for its unique structural and thermal properties (Li et al., 2010).
  • Sensory Devices and Biosensors : Klapötke et al. (2012) synthesized functionalized energetic triazole derivatives for biosensor detection devices, indicating the use of sodium 1,2,4-triazole derivatives in creating sensitive detection tools (Klapötke et al., 2012).

  • Antitumor Properties : Marzano et al. (2006) explored the in vitro antitumor properties of copper(I) complexes containing a sodium 1,2,4-triazole ligand, demonstrating its potential in cancer research and therapy (Marzano et al., 2006).

  • Pharmaceutical Drug Synthesis : Cheptea et al. (2023) synthesized new semisynthetic penicillins by coupling 6-Aminopenicillanic Acid with 1,2,4-triazoles, showcasing the role of sodium 1,2,4-triazole in pharmaceutical drug development (Cheptea et al., 2023).

  • Physical and Thermal Properties Analysis : Trivedi et al. (2015) investigated the influence of biofield treatment on the physical, spectral, and thermal properties of 1,2,4-triazole, providing insights into its material science applications (Trivedi et al., 2015).

Safety And Hazards

Sodium 1,2,4-triazole is harmful if swallowed and causes serious eye damage. It is suspected of damaging the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

properties

IUPAC Name

sodium;1,2-diaza-4-azanidacyclopenta-2,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N3.Na/c1-3-2-5-4-1;/h1-2H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMNEWNGLGACBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C[N-]1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N3Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1,2,4-triazole

CAS RN

43177-42-0
Record name 1H-1,2,4-Triazole, ion(1-), sodium (1:1)
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Record name Sodium 1,2,4-triazole
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Record name Sodium 1,2,4-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
PA Worthington - Pesticide science, 1991 - Wiley Online Library
Triazole and imidazole compounds are important both as pharmaceutical and agrochemical fungicides. It has been demonstrated that they exhibit this activity because they inhibit the …
Number of citations: 53 onlinelibrary.wiley.com
F Billes, I Ziegler, H Mikosch - Spectrochimica Acta Part A: Molecular and …, 2016 - Elsevier
The molecular properties, geometric parameters, atomic charges, and vibrational spectra of sodium 1,2,4-triazolate were investigated with both experimentally and quantum chemical …
Number of citations: 5 www.sciencedirect.com
K Gumber, A Sidhu, R Kaur - Applied Nanoscience, 2017 - Springer
Novel magnesium 1,2,4-triazole-1-carbodithioates were sonochemically synthesized as water-dispersable nanoparticles owing to their water insolubility. The two-step reaction protocol …
Number of citations: 8 link.springer.com
SX Sun, JH Yan, JT Zuo, XB Wang, M Chen… - New Journal of …, 2021 - pubs.rsc.org
In the search for novel sterol demethylase inhibitors (DMIs), a series of 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties were designed using the bioactive …
Number of citations: 6 pubs.rsc.org
S Sun, J Yan, L Tai, J Chai, H Hu, L Han, A Lu… - Molecular Diversity, 2023 - Springer
Inspired by the highly effective and broad-spectrum antifungal activity of ergosterol biosynthesis inhibitions, a series of novel 1,2,4-triazole derivatives containing oxime ether moiety …
Number of citations: 6 link.springer.com
RE Avanzo, JM Padrón, NB D'Accorso… - Bioorganic & Medicinal …, 2017 - Elsevier
The emergence of multidrug resistance cell lines is one of the major obstacles in the success of cancer chemotherapeutic treatment. Therefore, it remains a big challenge the …
Number of citations: 9 www.sciencedirect.com
R Kaur, A Sidhu, K Gumber, VK Sharma - Int. J Chem. Studies, 2017 - researchgate.net
Transition metal complexes of novel 1, 2, 4-triazolodithiocarbamato ligand system were synthesized and characterized for their antifungal evaluation against various phytopathogenic …
Number of citations: 2 www.researchgate.net
K Gumber, A Sidhu, VK Sharma - Russian Journal of Applied Chemistry, 2017 - Springer
2,4-Triazole and dithiocarbamates are proven leads in the field of phytopathological antifungal regime. In our continuous efforts to discover 1,2,4-triazoles as antifungals with …
Number of citations: 2 link.springer.com
DM Khomenko, RO Doroshchuk, YM Ohorodnik… - Chemistry of …, 2022 - Springer
An efficient approach to the gram-scale synthesis of 3(5)-substituted, 1,3- and 1,5-disubstituted 1,2,4-triazole-derived building blocks is described. The key synthetic precursors – 1,2,4-…
Number of citations: 3 link.springer.com
AO Yigiter, MK Atakol, M Levent Aksu… - Journal of Thermal …, 2017 - Springer
There were 10 nitrogen-rich energetic compounds prepared by the reaction of 2,4,6-trinitrochlorobenzen (picryl chloride) with pyrazole, 1,2,4-triazole, imidazole, 3-aminopyrazole, 3-…
Number of citations: 21 link.springer.com

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